molecular formula C12H15FO3 B1359269 Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate CAS No. 691904-77-5

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Cat. No. B1359269
M. Wt: 226.24 g/mol
InChI Key: ZTHVZSUQIOWMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is a chemical compound with the molecular formula C12H15FO3 . It falls under the category of esters and is commonly used in organic synthesis and pharmaceutical research. The compound’s structure consists of an ethyl ester group attached to a propanoic acid backbone, with a fluorine atom and a methoxy group on the phenyl ring.



Synthesis Analysis

The synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate involves the reaction between 3-(2-Fluoro-4-methoxyphenyl)propanoic acid and ethyl alcohol (ethanol) . The esterification process typically employs acid catalysis, resulting in the formation of the desired ester. Researchers have explored various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

The compound’s molecular structure features a central propanoic acid moiety, ethyl ester group, and a substituted phenyl ring. The fluorine atom and methoxy group enhance its chemical properties. The 2D and 3D representations of the molecule are as follows:




Chemical Reactions Analysis

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), nucleophilic substitution, and reduction. Researchers have investigated its reactivity in different contexts, such as drug development and material science.



Physical And Chemical Properties Analysis


  • Molecular Weight : 226.24 g/mol

  • Melting Point : Varies based on purity and crystalline form

  • Solubility : Moderately soluble in organic solvents (e.g., ethanol, acetone)

  • Boiling Point : Dependent on pressure and solvent


Scientific Research Applications

  • Scientific Field: Chemical Ecology

    • Application Summary : Phenylpropanoids, including Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, have been studied for their potential as antifeedants for the Pine Weevil, Hylobius abietis .
    • Methods of Application : The study involved synthesizing a number of structurally related compounds based on a lead compound and testing them . The Topliss scheme, a flow diagram used in numerous structure–activity relationship (SAR) studies, was evaluated to find the most potent antifeedants .
    • Results : The study led to numerous new, potent, phenylpropanoid antifeedants for the pine weevil . Among the most potent were methyl 3-phenylpropanoates monosubstituted with chloro, fluoro, or methyl groups and the 3,4-dichlorinated methyl 3-phenylpropanoate .
  • Scientific Field: Pharmaceutical Sciences

    • Application Summary : Indole derivatives, which can be synthesized from phenylpropanoids, have been found to possess various biological activities .
    • Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Consult safety data sheets (SDS) for detailed hazard information.


Future Directions

Future research could explore the compound’s pharmacological potential, including its use as a drug candidate or precursor. Additionally, investigations into its environmental impact and sustainable synthesis methods are crucial.




properties

IUPAC Name

ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHVZSUQIOWMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Synthesis routes and methods I

Procedure details

A mixture of ethyl (2E)-3-(2-fluoro-4-methoxyphenyl)acrylate (7.07 g, 31.5 mmol), tetrahydrofuran (50 mL), ethanol (5 mL) and platinum oxide (300 mg) was stirred overnight under a hydrogen atmosphere at room temperature. The catalyst was filtered off and the filtrate was concentrated. The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane) to give the title compound (5.97 g, yield 84%) as a colorless oil.
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

An oven dried flask was charged with sodium hydride (60%) (389 mg, 9.73 mmol) and THF (25 mL) and cooled to 0° C. Triethyl phosphonoacetate (1.948 mL, 9.73 mmol) was added dropwise and the reaction was heated to 50° C. for 1 hr. The reaction was then cooled to 0° C., and 2-fluoro-4-methoxy-benzaldehyde (1000 mg, 6.49 mmol) was added via cannula in THF (4×5 mL). The reaction was then heated at reflux for 16 hours. Next, the reaction was cooled to room temperature and diluted with ethyl acetate (75 mL). The organic layer was washed with water (2×75 mL) and brine (75 mL), dried over sodium sulfate, filtered, and concentrated. The residue was dissolved in ethanol (20 mL) and 10% palladium on carbon (100 mg) was added. The reaction was placed under an atmosphere of H2 (balloon) and stirred for 4 hours. The reaction was then filtered and concentrated. Purification of the residue via flash chromatography on silica gel (0 to 40% ethyl acetate/hexanes) afforded ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate. 1H NMR (CDCl3, 500 MHz) δ 7.09 (t, J=8.5 Hz, 1H), 6.60 (m, 2H), 4.12 (q, J=7.2 Hz, 2H), 3.77 (s, 3H), 2.90 (t, J=7.6 Hz, 2H), 2.58 (t, J=7.7 Hz, 2H), 1.23 (t, J=7.2 Hz, 3H).
Quantity
389 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Triethyl phosphonoacetate
Quantity
1.948 mL
Type
reactant
Reaction Step Two
Quantity
1000 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Citations

For This Compound
1
Citations
S Sasaki, S Kitamura, N Negoro, M Suzuki… - Journal of medicinal …, 2011 - ACS Publications
G protein-coupled receptor 40 (GPR40) is being recently considered to be a new potential drug target for the treatment of type 2 diabetes because of its role in the enhancement of free …
Number of citations: 111 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.